

2-Fluorothiophenol: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	2-Fluorothiophenol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **2-Fluorothiophenol** (CAS No. 2557-78-0). The information is curated for professionals in research and development, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical framework for understanding the compound's characteristics.

Chemical Identity and Structure

2-Fluorothiophenol, also known as 2-fluorobenzenethiol, is an organosulfur compound.[1] Its structure consists of a benzene ring substituted with a fluorine atom and a thiol group (-SH) at the ortho positions (1 and 2 positions, respectively).[2] This specific arrangement of functional groups imparts unique reactivity and physical properties to the molecule, making it a valuable intermediate in various chemical syntheses.[2][3]

- IUPAC Name: 2-fluorobenzenethiol[1]
- Synonyms: o-Fluorothiophenol, 2-Fluorobenzenethiol, 2-Mercaptofluorobenzene[3][4]
- CAS Number: 2557-78-0[5]
- Molecular Formula: C₆H₅FS[1][5]



Molecular Weight: 128.17 g/mol [1][4]

Core Physical Properties

The physical properties of **2-Fluorothiophenol** are summarized in the table below. These values are critical for its handling, storage, and application in experimental settings.

Property	Value	Notes
Appearance	Clear, colorless to pale yellow liquid[3][6]	
Density	1.2 g/mL at 25 °C[4][5]	
Boiling Point	61-62 °C at 35 mmHg[5][7]	162.7 °C at 760 mmHg[8]
Melting Point	14 °C[9]	
Refractive Index (n20/D)	1.557 - 1.561[4][5][8]	Measured at 20 °C using the sodium D-line
Flash Point	~56 °C (133 °F)[10]	Closed cup method
Solubility	Sparingly soluble in water[3]	Soluble in common organic solvents like ethyl acetate, DMSO, dichloromethane, and chloroform.[11]
Purity	Typically >97% or >98%[6][12]	Assay by Gas Chromatography (GC)

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of **2- Fluorothiophenol**. Standard spectral data are available through various chemical databases.

- ¹H NMR: Proton NMR spectra are available and can be used to confirm the arrangement of protons on the aromatic ring.[13]
- IR Spectroscopy: Infrared spectra will show characteristic peaks for the S-H thiol stretch and C-F stretch, as well as aromatic C-H and C=C vibrations.[1]



• Mass Spectrometry: Mass spec data confirms the molecular weight of the compound.[1]

Safety and Handling

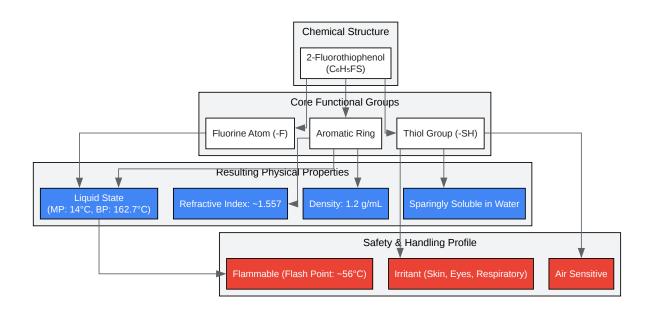
2-Fluorothiophenol is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[14]

- GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8]
- Signal Word: Warning[1][15]
- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces),
 P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES:
 Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][8][15]
- Storage: Store in a flammable liquids area, away from ignition sources.[3][7] The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[3][10]

Logical Relationship of Properties

The following diagram illustrates the logical flow from the chemical structure of **2- Fluorothiophenol** to its resulting physical properties and necessary safety considerations.





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Structure-Property Relationship of **2-Fluorothiophenol**.

Experimental Protocols

While specific laboratory standard operating procedures (SOPs) may vary, the following outlines the general methodologies for determining the key physical properties of a liquid chemical like **2-Fluorothiophenol**.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6]

 Apparatus: A Thiele tube or a similar heating bath, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[6][8]



• Procedure: a. A small amount of **2-Fluorothiophenol** is placed in the fusion tube. b. The sealed capillary tube is inverted and placed inside the fusion tube with its open end submerged in the liquid. c. The assembly is attached to a thermometer and heated in the Thiele tube.[6] d. The temperature is slowly increased until a rapid and continuous stream of bubbles emerges from the capillary tube.[16] e. The heat is then removed, and the bath is allowed to cool. f. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to enter the capillary tube.[6][16]

Determination of Density (Gravimetric Method)

Density is the mass per unit volume of a substance.

- Apparatus: A high-precision analytical balance and a volumetric flask or pycnometer of a known volume.[2][17]
- Procedure: a. The mass of the clean, dry pycnometer is accurately measured. b. The
 pycnometer is filled with 2-Fluorothiophenol to the calibration mark, ensuring no air bubbles
 are present. c. The mass of the filled pycnometer is measured. d. The mass of the liquid is
 determined by subtracting the mass of the empty pycnometer. e. The density is calculated by
 dividing the mass of the liquid by the known volume of the pycnometer.[17]

Determination of Refractive Index

The refractive index measures how light propagates through the substance and is a characteristic property.

- Apparatus: A digital or Abbe refractometer.[10][11]
- Procedure: a. The refractometer is calibrated, typically using distilled water. b. A few drops of 2-Fluorothiophenol are placed on the prism of the refractometer.[13] c. The prism is closed, and the instrument is allowed to reach thermal equilibrium (typically at 20°C). d. The light source (usually a sodium D-line at 589.3 nm) is directed through the sample.[10] e. The refractive index is read directly from the instrument's scale or digital display where the light and dark fields meet.

Determination of Flash Point (Closed-Cup Method)



The flash point is the lowest temperature at which a liquid's vapors will ignite with an ignition source.[4]

- Apparatus: A closed-cup flash point tester, such as a Pensky-Martens or Tag Closed Cup apparatus.[1][4][15]
- Procedure: a. The liquid sample is placed in the test cup, and the cup is sealed with a lid.[4] b. The sample is heated at a slow, constant rate while being stirred.[15] c. At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.[3] d. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite in a brief flash.[3][15] This procedure is typically performed according to standard methods like ASTM D93 or ISO 2719.[1][4]

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